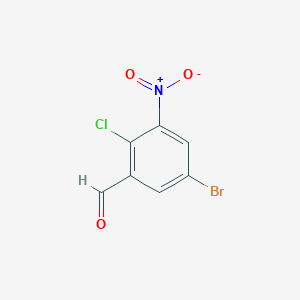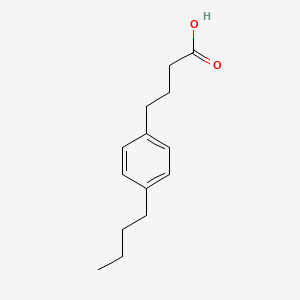![molecular formula C10H14FNO4S B2747131 N-[(2,4-Dimethoxyphenyl)methyl]-N-methylsulfamoyl fluoride CAS No. 2411294-04-5](/img/structure/B2747131.png)
N-[(2,4-Dimethoxyphenyl)methyl]-N-methylsulfamoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,4-Dimethoxyphenyl)methyl]-N-methylsulfamoyl fluoride is an organic compound with the molecular formula C10H14FNO4S It is characterized by the presence of a sulfamoyl fluoride group attached to a dimethoxyphenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-Dimethoxyphenyl)methyl]-N-methylsulfamoyl fluoride typically involves the reaction of 2,4-dimethoxybenzylamine with a suitable sulfonyl fluoride reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-Dimethoxyphenyl)methyl]-N-methylsulfamoyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfamoyl fluoride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of corresponding sulfamides or sulfonates.
Oxidation Reactions: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction Reactions: Reduction of the sulfamoyl fluoride group can yield sulfamides or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Sulfamides, sulfonates, and other substituted derivatives.
Oxidation Reactions: Sulfonyl derivatives.
Reduction Reactions: Reduced forms of the original compound, such as sulfamides.
Scientific Research Applications
N-[(2,4-Dimethoxyphenyl)methyl]-N-methylsulfamoyl fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfamides and sulfonates.
Biology: The compound can be used in biochemical studies to investigate enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2,4-Dimethoxyphenyl)methyl]-N-methylsulfamoyl fluoride involves the interaction of the sulfamoyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or modification of protein structures. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,4-Dimethoxyphenyl)methyl]-N-methylsulfamoyl chloride
- N-[(2,4-Dimethoxyphenyl)methyl]-N-methylsulfamoyl bromide
- N-[(2,4-Dimethoxyphenyl)methyl]-N-methylsulfamoyl iodide
Uniqueness
N-[(2,4-Dimethoxyphenyl)methyl]-N-methylsulfamoyl fluoride is unique due to the presence of the fluoride group, which can impart distinct reactivity and properties compared to its chloride, bromide, and iodide counterparts. The fluoride group can enhance the compound’s stability and influence its interaction with biological targets, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-N-methylsulfamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO4S/c1-12(17(11,13)14)7-8-4-5-9(15-2)6-10(8)16-3/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNLEOKTVFFSLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)OC)OC)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2747051.png)



![4-tert-butyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B2747056.png)


![2-(4-fluorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2747062.png)
![[(2-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2747063.png)


![2-(2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2747066.png)

